molecular formula C12H12N2O3S B8697094 6-Hydroxy-2-((4-methoxybenzyl)thio)pyrimidin-4(1H)-one CAS No. 86627-06-7

6-Hydroxy-2-((4-methoxybenzyl)thio)pyrimidin-4(1H)-one

Cat. No.: B8697094
CAS No.: 86627-06-7
M. Wt: 264.30 g/mol
InChI Key: PHPWSDCJFLYKOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy-2-((4-methoxybenzyl)thio)pyrimidin-4(1H)-one is a derivative of pyrimidine, a heterocyclic aromatic organic compound Pyrimidines are known for their biological activity and are found in many important biomolecules, including nucleotides and vitamins

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dihydroxy-2-(4-methoxybenzylsulfanyl)pyrimidine typically involves the reaction of acetamidine hydrochloride with diethyl malonate in the presence of methoxide in methanol or ethoxide in ethanol . This reaction forms the pyrimidine ring, which is then further functionalized to introduce the 4-methoxybenzylsulfanyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-((4-methoxybenzyl)thio)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl groups or to alter the sulfanyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the methoxy group under basic conditions.

Major Products Formed

    Oxidation: Formation of 4,6-dioxo-2-(4-methoxybenzylsulfanyl)pyrimidine.

    Reduction: Formation of 4,6-dihydroxy-2-(4-methoxybenzyl)pyrimidine.

    Substitution: Formation of 4,6-dihydroxy-2-(4-substituted benzylsulfanyl)pyrimidine.

Scientific Research Applications

6-Hydroxy-2-((4-methoxybenzyl)thio)pyrimidin-4(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-dihydroxy-2-(4-methoxybenzylsulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and sulfanyl groups can form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cancer cell growth or the reduction of microbial activity .

Comparison with Similar Compounds

Similar Compounds

    4,6-Dihydroxy-2-methylpyrimidine: Lacks the 4-methoxybenzylsulfanyl group, resulting in different chemical properties and applications.

    4,6-Dihydroxy-2-(4-chlorobenzylsulfanyl)pyrimidine: Similar structure but with a chlorine atom instead of a methoxy group, which can alter its reactivity and biological activity.

Uniqueness

6-Hydroxy-2-((4-methoxybenzyl)thio)pyrimidin-4(1H)-one is unique due to the presence of the 4-methoxybenzylsulfanyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

86627-06-7

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

4-hydroxy-2-[(4-methoxyphenyl)methylsulfanyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C12H12N2O3S/c1-17-9-4-2-8(3-5-9)7-18-12-13-10(15)6-11(16)14-12/h2-6H,7H2,1H3,(H2,13,14,15,16)

InChI Key

PHPWSDCJFLYKOE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)O

Origin of Product

United States

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